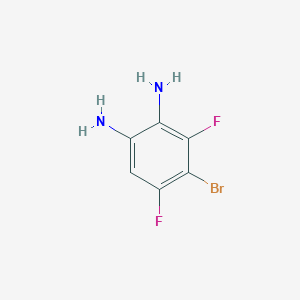

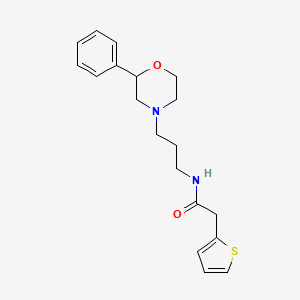

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate organic acid with a hydrazide in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving such compounds can be studied using various techniques, including NMR spectroscopy, mass spectrometry, and computational chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been identified as an efficient corrosion inhibitor for mild steel in sulfuric acid media. Its effectiveness exceeds 96.19% at specific concentrations, highlighting its potential for protecting steel structures against acid corrosion. The inhibition process involves the adsorption of oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model. Thermodynamic properties such as activation energies, enthalpies, and entropies of the dissolution and adsorption processes were also investigated, providing insights into the inhibitory behavior of these compounds (Bouklah et al., 2006).

Liquid Crystalline Properties

Research on oxadiazole-based compounds with a nitro terminal group has led to the synthesis of new mesogenic materials that display various liquid crystalline mesophases. These compounds were characterized using techniques such as FT-IR, NMR, and elemental analysis, and their liquid crystalline properties were assessed through differential scanning calorimetry and optical polarising microscopy. The presence of the nitro group and the alkoxy terminal chain significantly influences the mesomorphic properties, showcasing the role of structural elements in determining liquid crystalline behavior (Abboud et al., 2017).

Antidiabetic Activity

A series of dihydropyrimidine derivatives incorporating the 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole moiety were synthesized and evaluated for their in vitro antidiabetic activity. These compounds were characterized by various spectroscopic methods and tested using the α-amylase inhibition assay, demonstrating potential antidiabetic effects and highlighting the therapeutic applications of oxadiazole derivatives in managing diabetes (Lalpara et al., 2021).

Antimicrobial and Antioxidant Activities

Oxadiazole derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds exhibit significant activity against various bacterial and fungal strains, demonstrating their potential as therapeutic agents. Additionally, some derivatives have shown remarkable antioxidant properties, further expanding the scope of oxadiazole compounds in pharmaceutical research (Jafari et al., 2017).

Material Science Applications

The synthesis and characterization of aromatic 1,3,4-oxadiazoles have opened up new possibilities for their application in microelectronic devices due to their thermal stability and optical and electronic properties. Studies on the supramolecular structure of poly(p-phenylene-1,3,4-oxadiazole)s and low molecular weight aromatic 1,3,4-oxadiazoles have revealed valuable insights into their potential use in constructing electronic and optoelectronic devices (Schulz et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of a compound can include further investigations into its synthesis, properties, and potential applications. This can involve the development of new synthetic routes, the study of its reactivity under various conditions, and the exploration of its potential uses in areas such as medicine and materials science .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-17-15(22-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWDLEXZMIIVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2657605.png)

![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2657608.png)

![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)

![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/no-structure.png)

![2-tert-butyl-N-[1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2657613.png)

![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide](/img/structure/B2657616.png)

![[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2657617.png)

![1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane](/img/structure/B2657623.png)